1-Nitro-2,4-dipiperidinobenzene
Description
1-Nitro-2,4-dipiperidinobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 1 and piperidine rings (C₅H₁₀N) at positions 2 and 2. The piperidine substituents are strong electron-donating groups due to their amine functionality, while the nitro group is electron-withdrawing, creating a distinct electronic push-pull effect.
Properties
CAS No. |
53013-41-5 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
1-(4-nitro-3-piperidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)15-8-7-14(17-9-3-1-4-10-17)13-16(15)18-11-5-2-6-12-18/h7-8,13H,1-6,9-12H2 |
InChI Key |
PQKPUBVDVNZAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine ()
- Structure : Nitro group at position 4, methoxy (-OCH₃) groups at positions 2 and 5, and a single piperidine at position 1.
- Electronic Effects: Methoxy groups are moderately electron-donating (less than piperidine), leading to reduced electron density at the nitro group compared to 1-Nitro-2,4-dipiperidinobenzene.
- Reactivity : The methoxy groups may direct electrophilic substitution reactions differently, favoring meta/para positions due to their resonance effects .
1-(4,5-Dichloro-2-nitrophenyl)piperidine ()
- Structure : Chlorine atoms at positions 4 and 5, nitro at position 2, and piperidine at position 1.
- Electronic Effects: Chlorine is electron-withdrawing (-I effect), enhancing the electron deficiency of the nitro group. This contrasts with the electron-rich environment in this compound due to dual piperidine substituents.
- Applications : Chlorinated nitroaromatics are often intermediates in pesticide synthesis, suggesting divergent applications compared to the target compound .
Nitromesitylene (2-Nitro-1,3,5-trimethylbenzene) ()
- Structure : Nitro group at position 2 and methyl (-CH₃) groups at positions 1, 3, and 3.
- Steric Effects: Methyl groups introduce steric hindrance, reducing reactivity in substitution reactions.
- Solubility: Methyl groups enhance solubility in non-polar solvents, whereas piperidine’s amine functionality may increase solubility in polar aprotic solvents .
Physical and Chemical Properties
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